molecular formula C18H18N2O4S B2940412 (E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-38-9

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2940412
CAS No.: 441291-38-9
M. Wt: 358.41
InChI Key: IREOKFYZNFWZOV-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups and a benzo[d]thiazolylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
  • (E)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Uniqueness

(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both methoxy and benzo[d]thiazolylidene groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-13(23-3)6-5-7-15(16)25-18(20)19-17(21)11-8-9-12(22-2)14(10-11)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOKFYZNFWZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.